![molecular formula C23H18FNO3S B2957991 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-78-2](/img/structure/B2957991.png)
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one
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Overview
Description
The compound “3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one” is a quinolinone derivative. Quinolinones are a class of organic compounds that are structurally similar to quinoline, but with a carbonyl group (=O) replacing one of the hydrogen atoms in the second ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, a benzenesulfonyl group attached at the 3-position, a fluorine atom at the 6-position, and a 2-methylphenylmethyl group attached at the 1-position.Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reagents present.Scientific Research Applications
Human Neutrophil Elastase Inhibitors
Benzenesulfonic acid derivatives: , which include compounds related to 3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one, have been synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . These inhibitors are significant for the treatment of Acute Respiratory Distress Syndrome (ARDS) , a severe condition often associated with diseases like COVID-19. The inhibition of hNE can potentially suppress the strong immune response and alleviate the symptoms of ARDS.
Medicinal Chemistry
The compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of drug candidates . Its unique structure allows for the development of new pharmacophores, which are vital for the discovery of novel therapeutic agents.
Molecular Imaging
While specific applications in molecular imaging for this compound are not directly cited, related quinoline derivatives are known to have applications in this field. Their structural properties can be utilized in the development of imaging agents that help in the diagnosis and study of diseases.
Drug Discovery
In drug discovery, the compound’s derivatives are used to explore new treatments. For instance, benzenesulfonic acid derivatives are investigated for their potential as inhibitors in various biological pathways, which can lead to the development of new drugs .
Biochemistry
In biochemistry, such compounds are used to study enzyme inhibition, receptor binding, and signal transduction pathways. They can help in understanding the biochemical basis of diseases and in the design of biochemical assays .
Organic Synthesis
The compound is also relevant in organic synthesis, where it can be used as a precursor or intermediate in the synthesis of more complex molecules. Its derivatives are involved in reactions like amination and annulation, which are crucial for constructing various organic frameworks .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-16-7-5-6-8-17(16)14-25-15-22(29(27,28)19-9-3-2-4-10-19)23(26)20-13-18(24)11-12-21(20)25/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBZSCAONDGYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one |
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